ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including a chloromethyl group, a methyl group, and an octadecanoyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation, often using reagents like formaldehyde and hydrochloric acid.
Acylation: The octadecanoyl group can be introduced through Friedel-Crafts acylation, using octadecanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(chloromethyl)-2-furancarboxylate: Similar structure but with a furan ring instead of a pyrrole ring.
Ethyl 5-(bromomethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
Ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the octadecanoyl group provides hydrophobic characteristics, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C27H46ClNO3 |
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Molecular Weight |
468.1 g/mol |
IUPAC Name |
ethyl 5-(chloromethyl)-3-methyl-4-octadecanoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C27H46ClNO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(30)25-22(3)26(27(31)32-5-2)29-23(25)21-28/h29H,4-21H2,1-3H3 |
InChI Key |
ZOYNAZNBRGRWRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=C(NC(=C1C)C(=O)OCC)CCl |
Origin of Product |
United States |
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